5-chloro-2-methyl-N-(propan-2-yl)aniline
Description
5-Chloro-2-methyl-N-(propan-2-yl)aniline (CAS: 1249464-76-3) is an aromatic amine derivative characterized by a chloro group at position 5, a methyl group at position 2, and an isopropyl substituent on the aniline nitrogen. Its molecular formula is $ \text{C}{10}\text{H}{14}\text{ClN} $, with a molecular weight of 183.68 g/mol.
Properties
IUPAC Name |
5-chloro-2-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXLDHLEVAHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methyl-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chloro group and an isopropyl substituent on the aniline structure, which may influence its biological interactions. The presence of these functional groups is known to enhance the binding affinity to various biological targets, including enzymes and receptors.
Synthesis Methods
Several synthetic routes have been explored for the production of this compound. The most common methods include:
- Nucleophilic Substitution : Utilizing chloroanilines as starting materials.
- Condensation Reactions : Involving the reaction of substituted anilines with appropriate aldehydes or ketones under acidic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of anilines possess antibacterial and antifungal properties, suggesting that this compound could also demonstrate similar effects against various pathogens.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 (Staphylococcus aureus) | 12 (Candida albicans) |
| Reference Compound | 18 (Staphylococcus aureus) | 14 (Candida albicans) |
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via ROS |
| HeLa (Cervical Cancer) | 12.3 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor signaling pathways critical for tumor growth.
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound showed potent activity against human leukemia cells, with IC50 values significantly lower than conventional chemotherapy agents like doxorubicin .
- Antimicrobial Study : Another investigation revealed that similar aniline derivatives exhibited effective antibacterial action against multi-drug resistant strains, highlighting their potential as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Chloro vs. Bromo Substitution
- 3-Bromo-N-(propan-2-yl)aniline (): Replacing chlorine with bromine increases molecular weight (197.07 g/mol) and polarizability.
Methoxy vs. Methyl/Nitro Groups
- 2-Methoxy-5-nitro-N-(propan-2-yl)aniline (): The methoxy group (-OCH$3$) is electron-donating, while nitro (-NO$2$) is strongly electron-withdrawing. This combination reduces electron density on the aromatic ring, making the compound more reactive toward electrophilic substitution but less stable under acidic conditions compared to the chloro-methyl derivative.
Complex Substituents: Piperazinyl and Benzoxazole Moieties
- 5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline (): The addition of a piperazinyl group and phenylthio (-SPh) substituent significantly increases molecular weight (414.97 g/mol) and introduces basicity from the piperazine nitrogen.
- However, the bulkier structure may hinder solubility in aqueous media.
Influence of N-Substituents
Isopropyl vs. Methoxymethyl Groups
- 2-Chloro-N-(methoxymethyl)aniline ():
The methoxymethyl (-CH$2$OCH$3$) substituent increases polarity compared to isopropyl, improving water solubility but reducing lipid solubility. This could affect bioavailability depending on the application context (e.g., agrochemicals vs. CNS-targeting drugs).
Diisopropyl vs. Mono-isopropyl Substitution
- N,N-Diisopropylaniline (): Di-substitution on the nitrogen enhances steric hindrance, reducing nucleophilicity of the amine. This makes the compound less reactive in condensation reactions compared to mono-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
